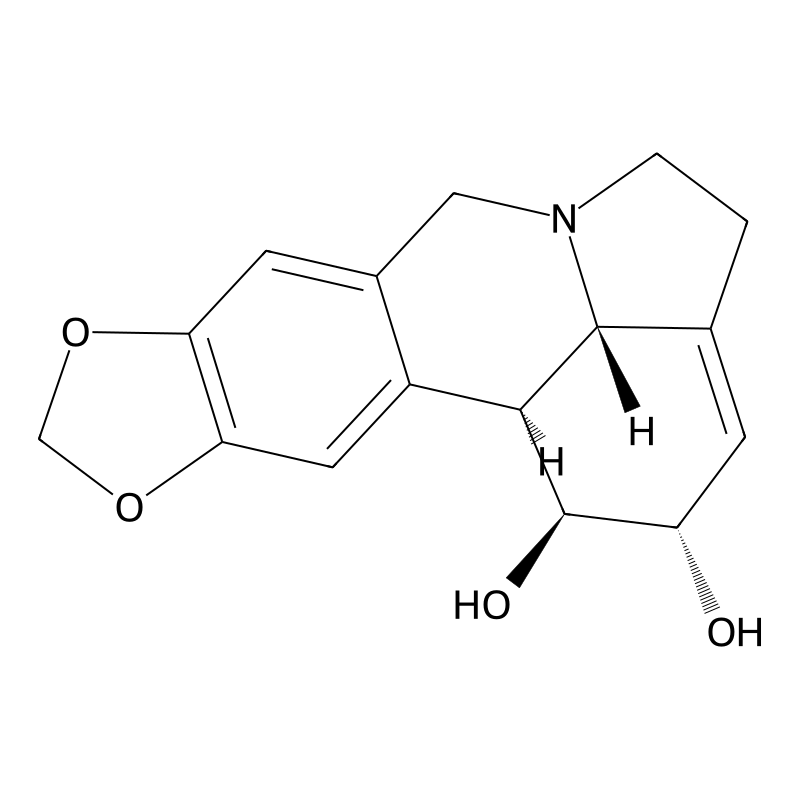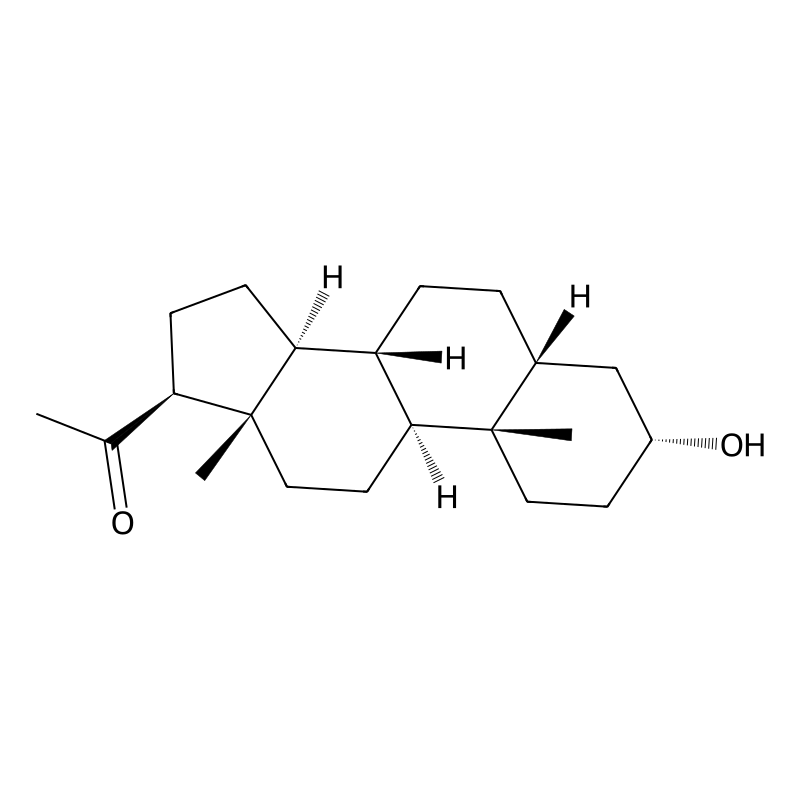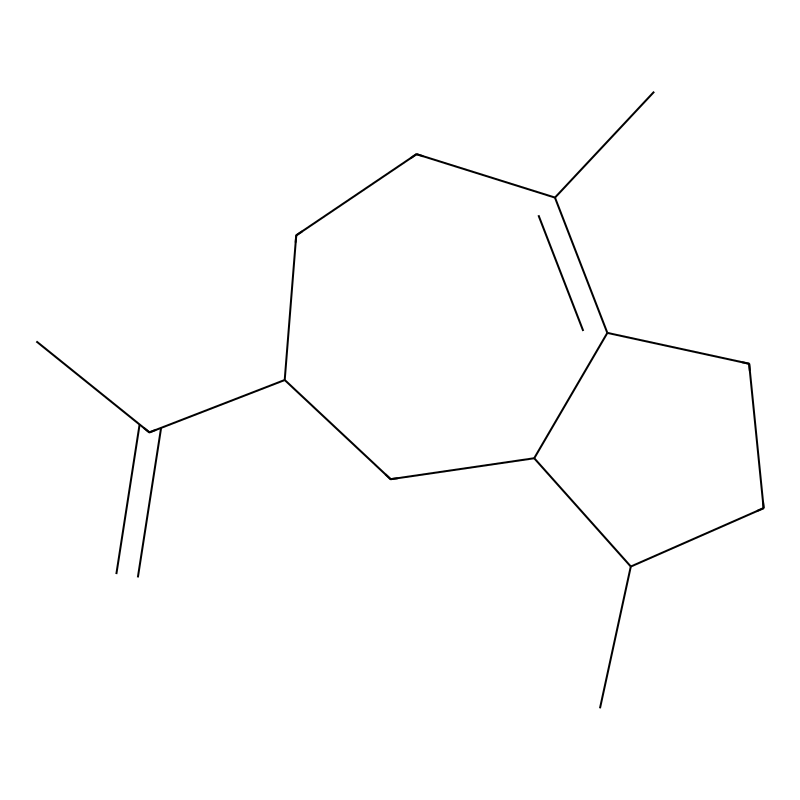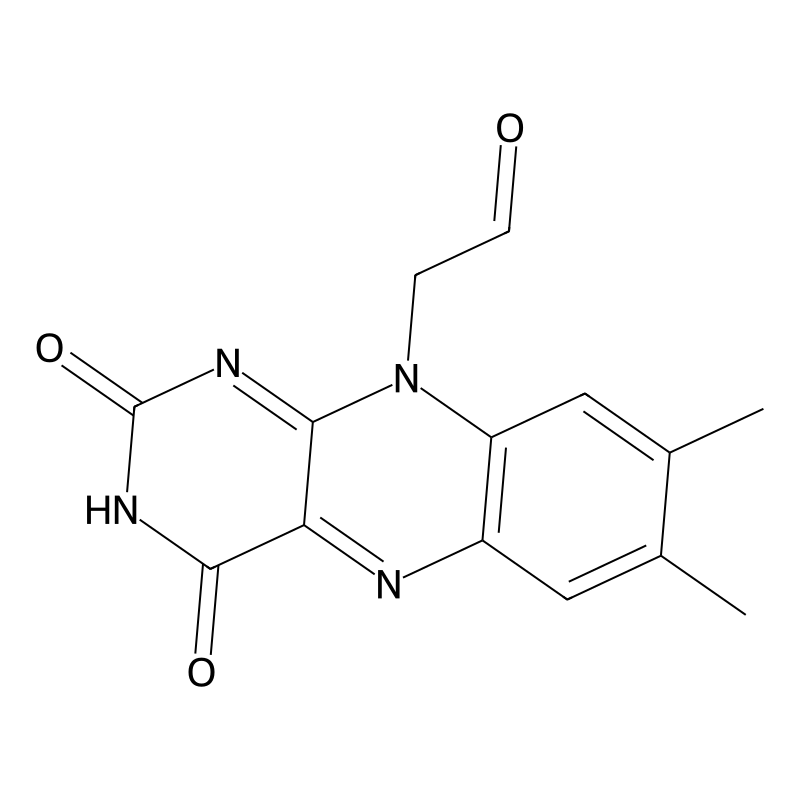Lycorine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anticancer Potential:
Lycorine exhibits promising anti-cancer properties. Studies have shown it can inhibit the proliferation of various cancer cell lines, including lung cancer, leukemia, and gastric cancer. The mechanism of action is believed to involve multiple pathways, including cell cycle arrest, induction of apoptosis (programmed cell death), and anti-angiogenesis (suppression of new blood vessel formation in tumors) [].
Anti-neurodegenerative Effects:
Research suggests Lycorine may have neuroprotective properties. Studies have demonstrated its ability to protect nerve cells from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Additionally, Lycorine may improve cognitive function and memory in animal models [].
Anti-microbial Activity:
Lycorine possesses antimicrobial properties, potentially effective against various bacteria, fungi, and viruses []. Research suggests it can inhibit the growth of some pathogenic bacteria, including Staphylococcus aureus and Escherichia coli []. Further studies are needed to explore its potential applications in developing new antimicrobial agents.
Other Areas of Investigation:
Lycorine's diverse biological activities are being explored in other scientific research areas. These include investigations into its potential role in:
Lycorine is a toxic crystalline alkaloid predominantly found in various species of the Amaryllidaceae family, such as Clivia miniata, Lycoris, and Narcissus. With the molecular formula C₁₆H₁₇N₀₄ and a relative molecular mass of 287.31, lycorine exhibits a melting point of 260–262 °C and is characterized by its methylenedioxy aryl chromophore structure. Its toxicity can be significant; ingestion of large quantities can lead to severe poisoning, with symptoms including nausea, vomiting, and even convulsions .
- Antitumor Activity: Studies suggest lycorine may disrupt the actin cytoskeleton in cancer cells, hindering their proliferation and migration.
- Antiviral Activity: Lycorine might inhibit the replication of Hepatitis C virus (HCV) by suppressing a specific host cell protein (Hsc70) required for the virus's life cycle.
Lycorine undergoes various chemical transformations, which are crucial for its biological activity. Key reactions include:
- Hydrogenation: The conversion of lycorine hydrochloride to dihydrolycorine hydrochloride through hydrogenation, followed by treatment with sodium hydroxide .
- Acetylation: Controlled acetylation of the hydroxyl groups at C-1 and C-2 has been explored to yield various derivatives, such as 1,2-di-O-acetyllycorine .
- Oxidation: Selective oxidation using Jones reagents can yield different derivatives that exhibit varying biological activities .
These reactions highlight the potential for synthesizing derivatives with enhanced or modified pharmacological properties.
Lycorine exhibits a wide range of biological activities:
- Anticancer Properties: It acts as a potent apoptosis inducer in cancer cells, affecting both mitochondrial and death receptor pathways. Studies indicate its effectiveness against various drug-resistant cancer cell lines .
- Antiviral Effects: Lycorine shows selective antiviral activity by inhibiting viral polymerase activity. It has been effective against certain viruses but not others, indicating a specific antiviral spectrum .
- Antimicrobial and Anti-inflammatory Effects: The compound has demonstrated antibacterial and anti-inflammatory properties, making it a candidate for further medicinal research .
Lycorine can be synthesized through several methods:
- Natural Extraction: Obtained from plants within the Amaryllidaceae family.
- Total Synthesis: Asymmetric chemical synthesis strategies have been developed to create lycorine and its derivatives, allowing for structural modifications that enhance biological activity .
- Biosynthetic Pathways: Lycorine is biosynthesized from norbelladine through specific enzymatic reactions that introduce functional groups essential for its biological properties .
Lycorine's applications span various fields:
- Pharmaceuticals: Due to its anticancer and antiviral properties, it is being investigated as a lead compound for drug development targeting cancer therapies and viral infections .
- Traditional Medicine: In some cultures, lycorine-containing plants are used in traditional remedies despite their toxicity, highlighting the need for careful dosage control .
Research into lycorine's interactions with other compounds reveals:
- Acetylcholinesterase Inhibition: Lycorine has shown weak inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- Synergistic Effects: Studies have indicated that certain derivatives may exhibit enhanced effects when combined with other therapeutic agents, potentially leading to more effective treatment regimens for complex diseases like cancer .
Lycorine shares structural features with several other alkaloids from the Amaryllidaceae family. Notable similar compounds include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Galanthamine | Amaryllidaceae Alkaloid | Stronger acetylcholinesterase inhibitor |
| Narciclasine | Phenanthridine Alkaloid | Exhibits antitumor activity but different mechanism |
| Crinamine | Phenanthridine Alkaloid | Less toxic but weaker anticancer properties |
| Haemanthamine | Amaryllidaceae Alkaloid | Similar structure but different biological activity |
Lycorine is unique due to its potent anticancer properties combined with significant toxicity at higher doses, which necessitates careful consideration in therapeutic applications. Its distinct structural attributes contribute to its varied biological activities compared to these similar compounds .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]
Pictograms

Acute Toxic
Other CAS
Metabolism Metabolites
Wikipedia
Dates
2: Chen D, Cai J, Cheng J, Jing C, Yin J, Jiang J, Peng Z, Hao X. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition. Sci Rep. 2015 Oct 7;5:14972. doi: 10.1038/srep14972. PubMed PMID: 26443922; PubMed Central PMCID: PMC4595722.
3: Luo Y, Roy M, Xiao X, Sun S, Liang L, Chen H, Fu Y, Sun Y, Zhu M, Ye M, Liu J. Lycorine induces programmed necrosis in the multiple myeloma cell line ARH-77. Tumour Biol. 2015 Apr;36(4):2937-45. doi: 10.1007/s13277-014-2924-7. Epub 2014 Dec 7. PubMed PMID: 25487618.
4: Huang YQ, Zhang YM, Jin Z, Li XZ, Wang CS, Xu K, Huang P, Liu CX. [Antitumor activity of lycorine in renal cell carcinoma ACHN cell line and its mechanism]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Jun;36(6):857-62. Chinese. PubMed PMID: 27320892.
5: Subramaniam S, Sundarasekar J, Sahgal G, Murugaiyah V. Comparative analysis of lycorine in wild plant and callus culture samples of Hymenocallis littoralis by HPLC-UV method. ScientificWorldJournal. 2014;2014:408306. doi: 10.1155/2014/408306. Epub 2014 May 6. PubMed PMID: 24895650; PubMed Central PMCID: PMC4033353.
6: Nair JJ, van Staden J. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae. Nat Prod Commun. 2014 Aug;9(8):1193-210. Review. PubMed PMID: 25233606.
7: Roy M, Liang L, Xiao X, Peng Y, Luo Y, Zhou W, Zhang J, Qiu L, Zhang S, Liu F, Ye M, Zhou W, Liu J. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. Theranostics. 2016 Sep 24;6(12):2209-2224. eCollection 2016. PubMed PMID: 27924158; PubMed Central PMCID: PMC5135444.
8: Zhang W, Cui EH. [Study on effect of lycorine in inducing apoptosis of pulmonary carcinoma cell A549]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3278-82. Chinese. PubMed PMID: 26790307.
9: Kaya GI, Polat DC, Sarikaya B, Onur MA, Somer NU. Quantititative determination of lycorine and galanthamine in Galanthus trojanus and G. cilicicus by HPLC-DAD. Nat Prod Commun. 2014 Aug;9(8):1157-8. PubMed PMID: 25233596.
10: Sugiura J, Noguchi S, Nakajima M. [Application of Coagulant in the Analysis of Lycorine and Galanthamine in Processed Foods]. Shokuhin Eiseigaku Zasshi. 2015;56(3):108-13. doi: 10.3358/shokueishi.56.108. Japanese. PubMed PMID: 26156166.
11: Shen JW, Ruan Y, Ren W, Ma BJ, Wang XL, Zheng CF. Lycorine: a potential broad-spectrum agent against crop pathogenic fungi. J Microbiol Biotechnol. 2014 Mar 28;24(3):354-8. PubMed PMID: 24346469.
12: Ren L, Zhao H, Chen Z. Study on pharmacokinetic and tissue distribution of lycorine in mice plasma and tissues by liquid chromatography-mass spectrometry. Talanta. 2014 Feb;119:401-6. doi: 10.1016/j.talanta.2013.11.014. Epub 2013 Nov 15. PubMed PMID: 24401431.
13: Chen D, Cai J, Yin J, Jiang J, Jing C, Zhu Y, Cheng J, Di Y, Zhang Y, Cao M, Li S, Peng Z, Hao X. Lycorine-derived phenanthridine downregulators of host Hsc70 as potential hepatitis C virus inhibitors. Future Med Chem. 2015;7(5):561-70. doi: 10.4155/fmc.15.14. PubMed PMID: 25921398.
14: Wang P, Li LF, Wang QY, Shang LQ, Shi PY, Yin Z. Anti-dengue-virus activity and structure-activity relationship studies of lycorine derivatives. ChemMedChem. 2014 Jul;9(7):1522-33. doi: 10.1002/cmdc.201300505. Epub 2014 Feb 26. PubMed PMID: 24574246.
15: Liu X, Hong Y, He Q, Huang K. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:96-100. doi: 10.1016/j.jchromb.2014.10.030. Epub 2014 Nov 1. PubMed PMID: 25463203.
16: Chen S, Jin G, Huang KM, Ma JJ, Wang Q, Ma Y, Tang XZ, Zhou ZJ, Hu ZJ, Wang JY, Qin A, Fan SW. Lycorine suppresses RANKL-induced osteoclastogenesis in vitro and prevents ovariectomy-induced osteoporosis and titanium particle-induced osteolysis in vivo. Sci Rep. 2015 Aug 4;5:12853. doi: 10.1038/srep12853. PubMed PMID: 26238331; PubMed Central PMCID: PMC4523876.
17: Wang P, Yuan HH, Zhang X, Li YP, Shang LQ, Yin Z. Novel lycorine derivatives as anticancer agents: synthesis and in vitro biological evaluation. Molecules. 2014 Feb 21;19(2):2469-80. doi: 10.3390/molecules19022469. PubMed PMID: 24566315.
18: Chen S, Fang XQ, Zhang JF, Ma Y, Tang XZ, Zhou ZJ, Wang JY, Qin A, Fan SW. Lycorine protects cartilage through suppressing the expression of matrix metalloprotenases in rat chondrocytes and in a mouse osteoarthritis model. Mol Med Rep. 2016 Oct;14(4):3389-96. doi: 10.3892/mmr.2016.5594. Epub 2016 Aug 8. PubMed PMID: 27509914.
19: Liu D, Ai L, Li F, Zhao A, Chen J, Zhang H, Liu J. Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement. Org Biomol Chem. 2014 May 28;12(20):3191-200. doi: 10.1039/c4ob00126e. Epub 2014 Apr 10. PubMed PMID: 24723121.
20: Wang Y, Zhu G, Li X, Hao Z. Simultaneous determination of galanthamine and lycorine in Lycoris radiata by a capillary electrophoresis with an electrochemiluminescence method. J Sep Sci. 2014 Oct;37(20):3007-12. doi: 10.1002/jssc.201400639. Epub 2014 Sep 25. PubMed PMID: 25082559.








